molecular formula C5H10N2O5 B2459383 (oxetan-3-yl)hydrazine oxalic acid CAS No. 2172602-46-7

(oxetan-3-yl)hydrazine oxalic acid

Cat. No.: B2459383
CAS No.: 2172602-46-7
M. Wt: 178.144
InChI Key: QDWJAWQBXXPCGB-UHFFFAOYSA-N
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Description

(oxetan-3-yl)hydrazine oxalic acid is a compound that combines oxalic acid and oxetan-3-ylhydrazine. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH. It is a white crystalline solid that forms a colorless solution in water and is found naturally in many foods. Oxetan-3-ylhydrazine is a derivative of hydrazine, a compound with the formula C3H8N2O.

Preparation Methods

The synthesis of oxalic acid;oxetan-3-ylhydrazine involves the reaction of oxalic acid with oxetan-3-ylhydrazine under specific conditions. One common method is to dissolve oxalic acid in water and then add oxetan-3-ylhydrazine to the solution. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

(oxetan-3-yl)hydrazine oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid;oxetan-3-ylhydrazine can produce carbon dioxide and water, while reduction can yield hydrazine derivatives .

Scientific Research Applications

(oxetan-3-yl)hydrazine oxalic acid has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an antifungal agent. In industry, it is used in the production of polymers and other chemical compounds .

Mechanism of Action

The mechanism of action of oxalic acid;oxetan-3-ylhydrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. For example, oxalic acid can chelate metal ions, affecting their availability and activity in enzymatic reactions. Oxetan-3-ylhydrazine can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

(oxetan-3-yl)hydrazine oxalic acid can be compared with other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, oxalyl chloride is used as a reagent in organic synthesis, while disodium oxalate and calcium oxalate are studied for their roles in biological systems and environmental processes .

Properties

IUPAC Name

oxalic acid;oxetan-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H2O4/c4-5-3-1-6-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWJAWQBXXPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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